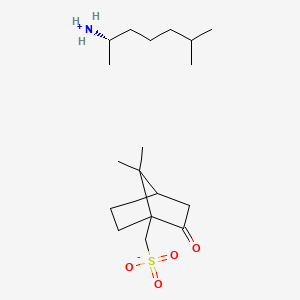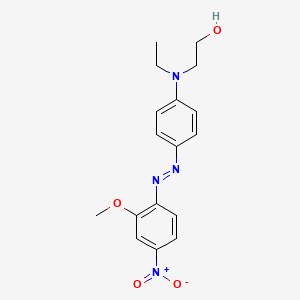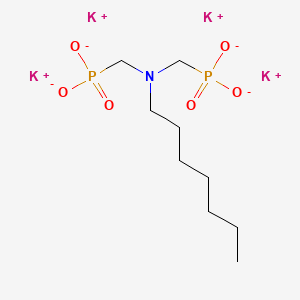
Arthrichitin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arthrichitin is a bioactive metabolite produced by the genus Arthrinium, specifically Arthrinium phaeospermum. This compound is a depsipeptide, known for its cell wall-active properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of arthrichitin involves the fermentation of Arthrinium phaeospermum. The fermentation broth is processed to isolate the compound. The structure of this compound, C33H46N4O9, was elucidated using spectroscopic and chemical degradation studies .
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale fermentation processes. The conditions for optimal production include maintaining specific pH levels, temperature, and nutrient availability to ensure maximum yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Arthrichitin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its bioactivity or to study its properties in different environments .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Applications De Recherche Scientifique
Arthrichitin has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is studied for its unique structure and reactivity. Researchers explore its potential as a building block for synthesizing new compounds with enhanced bioactivity .
Biology: In biological research, this compound is investigated for its antifungal and antibacterial properties. It has shown effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .
Medicine: this compound’s potential in medicine is significant due to its anticancer and anti-inflammatory properties. Studies have shown that it can inhibit the growth of cancer cells and reduce inflammation, making it a promising compound for therapeutic applications .
Industry: In the industrial sector, this compound is explored for its potential use in agriculture as a biocontrol agent. Its ability to inhibit fungal growth makes it a valuable tool for protecting crops from fungal infections .
Mécanisme D'action
Arthrichitin exerts its effects by targeting the cell wall of fungi. It disrupts the synthesis of essential components of the cell wall, leading to morphological abnormalities and ultimately the death of the fungal cells. The compound’s mechanism involves the chelation of metal cations, which are cofactors for enzymes involved in cell wall biosynthesis .
Comparaison Avec Des Composés Similaires
- Arundifungin
- Chaetoglobosin B
- Leucinostatin
Arthrichitin stands out due to its unique chemical structure and broad spectrum of bioactivity, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
180462-26-4 |
|---|---|
Formule moléculaire |
C33H46N4O9 |
Poids moléculaire |
642.7 g/mol |
Nom IUPAC |
3-[(3S,6S,9R,12S,13S)-13-[(2R)-decan-2-yl]-3-(hydroxymethyl)-6-(1H-indole-3-carbonyl)-12-methyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridec-9-yl]propanoic acid |
InChI |
InChI=1S/C33H46N4O9/c1-4-5-6-7-8-9-12-19(2)29-20(3)30(42)35-24(15-16-26(39)40)31(43)37-27(32(44)36-25(18-38)33(45)46-29)28(41)22-17-34-23-14-11-10-13-21(22)23/h10-11,13-14,17,19-20,24-25,27,29,34,38H,4-9,12,15-16,18H2,1-3H3,(H,35,42)(H,36,44)(H,37,43)(H,39,40)/t19-,20+,24-,25+,27+,29+/m1/s1 |
Clé InChI |
VNRAPWIEXZLTKI-ZDSZPENHSA-N |
SMILES isomérique |
CCCCCCCC[C@@H](C)[C@H]1[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)CO)C(=O)C2=CNC3=CC=CC=C32)CCC(=O)O)C |
SMILES canonique |
CCCCCCCCC(C)C1C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)CO)C(=O)C2=CNC3=CC=CC=C32)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.09,14.024,29.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),9,11,13,16,21,24,26,28,30(34),31-hexadecaene-15,23-dione](/img/structure/B12688932.png)




![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12688965.png)

